1-(Tributylstannyl)-1H-1,2,4-triazole
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Overview
Description
1H-1,2,4-Triazole,1-(tributylstannyl)- is a derivative of 1H-1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole,1-(tributylstannyl)- can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 1H-1,2,4-triazole,1-(tributylstannyl)- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole,1-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of ligands like triphenylphosphine.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, Stille coupling with aryl halides yields biaryl compounds, while oxidation can produce triazole N-oxides .
Scientific Research Applications
1H-1,2,4-Triazole,1-(tributylstannyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles and natural product analogs.
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole,1-(tributylstannyl)- varies based on its application:
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound, lacking the tributylstannyl group, is less reactive but widely used in medicinal chemistry.
1H-1,2,3-Triazole: Another triazole isomer with different electronic properties and reactivity.
Tributyltin Compounds: Other organotin compounds with varying applications in organic synthesis and industry.
Uniqueness: 1H-1,2,4-Triazole,1-(tributylstannyl)- stands out due to the combination of the triazole ring’s versatility and the tributylstannyl group’s reactivity. This unique structure allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
37006-52-3 |
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Molecular Formula |
C14H29N3Sn |
Molecular Weight |
358.11 g/mol |
IUPAC Name |
tributyl(1,2,4-triazol-1-yl)stannane |
InChI |
InChI=1S/3C4H9.C2H2N3.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1-2H;/q;;;-1;+1 |
InChI Key |
DGYNCAVWPOMYSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N1C=NC=N1 |
Origin of Product |
United States |
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